molecular formula C10H14ClNO B2361353 (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride CAS No. 2580102-09-4

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride

Cat. No. B2361353
CAS RN: 2580102-09-4
M. Wt: 199.68
InChI Key: AKULMZVZLLRXFX-OJOKCITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride, commonly known as ATCDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATCDC is a bicyclic compound that contains a carbonyl chloride group and an azatricyclo ring system.

Scientific Research Applications

NMR Studies

1-Azatricyclo[3.3.1.13-7]decan-4-one derivatives, closely related to the compound , have been extensively studied using nuclear magnetic resonance (NMR) methods. These studies have provided significant insights into stereo and stereoelectronic effects of such compounds, essential for understanding their chemical behavior and potential applications (Fernández et al., 1989).

Synthesis and Structural Analysis

Several studies focus on synthesizing and analyzing structures similar to (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride. For instance, research into the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a compound with a similar structure, has shed light on the formation of complex molecular skeletons (Camps et al., 1985).

Applications in Organic Chemistry

The compound's structure has been leveraged in organic chemistry for developing enantioselective synthesis routes. These routes lead to tricyclic amino acids and N-tosylamides, promising candidates for β-turn-inducing building blocks in peptidomimetics and asymmetric organocatalysis (Breuning et al., 2009).

Practical Methods in Chemical Synthesis

Practical methods have been developed for N-acylation of compounds with similar structures. These methods are crucial for synthesizing N-acyl derivatives, a key step in various chemical syntheses (Thom & Kocieňski, 1992).

Molecular Structure Analysis

The molecular structure of compounds like 5-[(triphenylphosphoranylidene)hydrazono]-exo-3-azatricyclo[5.2.1.02,6]decane-4-one has been determined, indicating the complexity and uniqueness of these structures (Galina et al., 2013).

properties

IUPAC Name

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10(13)12-4-8-6-1-2-7(3-6)9(8)5-12/h6-9H,1-5H2/t6-,7+,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKULMZVZLLRXFX-OJOKCITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.